Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate
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Overview
Description
Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate is an organic compound with a complex structure that includes a dioxolane ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure with an ethyl group instead of a methyl group.
2-Methyl-1,3-dioxolane: Lacks the phenoxyacetate group but shares the dioxolane ring.
Uniqueness
Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate is unique due to the presence of both the dioxolane ring and the phenoxyacetate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
120050-41-1 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 2-[2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H16O5/c1-9-7-17-13(18-9)10-5-3-4-6-11(10)16-8-12(14)15-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
BUQDZTFFDITYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CC=CC=C2OCC(=O)OC |
Origin of Product |
United States |
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